Chymotrypsin-Selective Inhibition vs Aprotinin
FK 448 inhibits chymotrypsin with an IC50 of 720 nM, whereas its activity against trypsin is negligible (IC50 ~780 µM), yielding a chymotrypsin/trypsin selectivity ratio >1,080‑fold . In stark contrast, aprotinin inhibits trypsin with a Ki of 0.06 pM and chymotrypsin with a Ki of 9 nM, providing a trypsin/chymotrypsin potency ratio of ~150,000 but no useful selectivity between the two targets [1]. Thus, FK 448 offers the unique ability to silence chymotrypsin while leaving trypsin‑mediated proteolysis intact, a feature that aprotinin cannot provide.
| Evidence Dimension | Chymotrypsin/trypsin selectivity ratio |
|---|---|
| Target Compound Data | FK 448 IC50 chymotrypsin = 720 nM; IC50 trypsin = ~780 µM; ratio >1,080-fold |
| Comparator Or Baseline | Aprotinin Ki chymotrypsin = 9 nM; Ki trypsin = 0.06 pM; ratio ~150,000 (non‑selective blockade of both enzymes) |
| Quantified Difference | FK 448 exhibits >5 orders of magnitude greater discrimination between chymotrypsin and trypsin relative to aprotinin |
| Conditions | In vitro enzyme inhibition assays using purified chymotrypsin and trypsin; IC50 values for FK 448, Ki values for aprotinin [1] |
Why This Matters
For studies requiring selective chymotrypsin ablation without confounding trypsin inhibition (e.g., peptide‑drug stability assays in intestinal lumen), FK 448's selectivity profile is a critical procurement criterion that aprotinin cannot fulfill.
- [1] PeptideDB. Aprotinin Ki values: trypsin 0.06 pM, chymotrypsin 9 nM, plasmin 0.23 nM. View Source
